molecular formula C10H12N4O B3051457 Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- CAS No. 338412-35-4

Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl-

Cat. No.: B3051457
CAS No.: 338412-35-4
M. Wt: 204.23 g/mol
InChI Key: GYPPGBCYEMWKMB-UHFFFAOYSA-N
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Description

Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- typically involves the reaction of appropriate pyridine derivatives with methanimidamide precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps such as recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications, as it can serve as a precursor to a variety of derivatives with potential biological and chemical activities .

Properties

IUPAC Name

N'-(3-cyano-4-methoxypyridin-2-yl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-14(2)7-13-10-8(6-11)9(15-3)4-5-12-10/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPPGBCYEMWKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=CC(=C1C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394921
Record name 3K-020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338412-35-4
Record name 3K-020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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